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molecular formula C12H16O B1345741 Hexanophenone CAS No. 942-92-7

Hexanophenone

Cat. No. B1345741
M. Wt: 176.25 g/mol
InChI Key: MAHPVQDVMLWUAG-UHFFFAOYSA-N
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Patent
US04032651

Procedure details

Anhydrous aluminum chloride (0.120 g.) is added to an ice-cooled solution of n-hexanophenone (21.1 g.) in anhydrous ether (20 ml.). The mixture is stirred and ice-cooled to a temperature below 10° C. during the dropwise addition of bromine (6.0 ml.) during 1 hour. The mixture is evaporated and the residual oil dissolved in ether (100 ml.). The solution obtained is washed first with a saturated aqueous solution of sodium thiosulphate (3× 30 ml.) and then with water. After drying (sodium sulphate) the ethereal solution is evaporated to give α-bromo-n-hexanophenone as an oil (28.0 g.) which is used without further purification.
Quantity
0.12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Br:18]Br>CCOCC>[Br:18][CH:6]([CH2:7][CH2:8][CH2:9][CH3:10])[C:5]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
21.1 g
Type
reactant
Smiles
C(CCCCC)(=O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil dissolved in ether (100 ml.)
CUSTOM
Type
CUSTOM
Details
The solution obtained
WASH
Type
WASH
Details
is washed first with a saturated aqueous solution of sodium thiosulphate (3× 30 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (sodium sulphate) the ethereal solution
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC=C1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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